molecular formula C5H4BrClN2 B12942154 4-Bromo-6-chloro-2-methylpyrimidine

4-Bromo-6-chloro-2-methylpyrimidine

Cat. No.: B12942154
M. Wt: 207.45 g/mol
InChI Key: CZJDWGYDOTYAJT-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-methylpyrimidine (CAS 1353854-88-2) is a high-purity halogenated pyrimidine derivative of significant value in medicinal chemistry and drug discovery research. With the molecular formula C5H4BrClN2 and a molecular weight of 207.46 , this compound serves as a versatile synthetic intermediate. Its structure features multiple reactive sites, allowing for selective substitution and further functionalization to create diverse compound libraries for biological screening . The pyrimidine scaffold is a privileged structure in pharmaceuticals, known to interact with a wide range of biological targets and is a key building block in the development of potential therapeutic agents for areas including anti-infectives and antivirals . As a bifunctional building block, the bromo and chloro substituents at the 4 and 6 positions offer distinct electronic properties for sequential cross-coupling and nucleophilic displacement reactions, enabling researchers to efficiently synthesize more complex, targeted molecules . This compound is provided exclusively for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet and handle this material with appropriate precautions, including the use of personal protective equipment.

Properties

IUPAC Name

4-bromo-6-chloro-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJDWGYDOTYAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-methylpyrimidine typically involves the halogenation of 2-methylpyrimidine. One common method is the bromination of 2-methylpyrimidine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

4-Bromo-6-chloro-2-methylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards the target molecules. The compound can modulate various molecular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Differences :

  • Substituents: Two chlorine atoms (positions 4 and 6) and a methoxy group (position 5).
  • Lacks bromine and methyl groups present in the target compound.

Key Findings :

  • The dichloro substitution increases electrophilicity compared to bromo-chloro systems, favoring nucleophilic attack at position 2 or 4 .
  • Crystal packing involves short Cl···N interactions (3.094–3.100 Å), forming a 3D framework. This contrasts with the target compound, where bromine’s larger atomic radius may alter intermolecular distances .
Property 4-Bromo-6-chloro-2-methylpyrimidine 4,6-Dichloro-5-methoxypyrimidine
Molecular Weight 221.48 g/mol 193.01 g/mol
Halogen Substituents Br (position 4), Cl (position 6) Cl (positions 4, 6)
Functional Group Methyl (position 2) Methoxy (position 5)
Key Interactions Br/Cl···π (hypothesized) Cl···N hydrogen bonds

5-Bromo-2-chloropyrimidin-4-amine

Structural Differences :

  • Substituents: Bromine (position 5), chlorine (position 2), and an amino group (position 4).
  • Amino group introduces hydrogen-bonding capacity absent in the target compound.

Key Findings :

  • The amino group enables N–H···N hydrogen bonding, forming 2D supramolecular networks. This contrasts with the non-polar methyl group in the target compound, which primarily contributes to steric hindrance .
  • The pyrimidine ring remains planar (r.m.s. deviation: 0.087 Å), similar to the target compound’s expected geometry .
Property This compound 5-Bromo-2-chloropyrimidin-4-amine
Hydrogen Bonding None N–H···N networks
Reactivity Electrophilic at C4/C6 Nucleophilic at C2/C5
Melting Point Not reported 460–461 K

4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0)

Structural Differences :

  • Substituents: Amino group (position 4) replaces chlorine at position 6 in the target compound.

Key Findings :

  • The amino group increases electron density on the pyrimidine ring, reducing electrophilicity compared to the chloro-substituted target compound.
Property This compound 4-Amino-6-bromo-2-methylpyrimidine
Solubility Low (non-polar substituents) Moderate (polar amino group)
Electronic Effect Electron-withdrawing (Br/Cl) Electron-donating (NH₂)

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

Structural Differences :

  • Substituents: Methylthio group (position 2) instead of methyl, and an amino group (position 4).

Key Findings :

  • The methylthio group enhances nucleophilic substitution reactivity at position 2 due to sulfur’s polarizability.
  • Molecular weight (254.54 g/mol) is higher than the target compound, impacting pharmacokinetic properties in drug design .

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